molecular formula C15H19N3O2S B11174157 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide

Cat. No.: B11174157
M. Wt: 305.4 g/mol
InChI Key: CNDADSJHWDNNRP-UHFFFAOYSA-N
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Description

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through nucleophilic substitution reactions using suitable benzyl halides.

    Attachment of the Methylbutanamide Moiety: The final step involves the acylation of the thiadiazole derivative with 2-methylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Benzyl halides, sodium hydride, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide can be compared with other similar compounds, such as:

    N-(5-(4-methoxybenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide: Similar structure but with a nitro group, which may confer different chemical and biological properties.

    N-(5-(4-methoxybenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide: Another similar compound with a nitro group at a different position, affecting its reactivity and applications.

    N-(5-(4-methoxybenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide:

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylbutanamide

InChI

InChI=1S/C15H19N3O2S/c1-4-10(2)14(19)16-15-18-17-13(21-15)9-11-5-7-12(20-3)8-6-11/h5-8,10H,4,9H2,1-3H3,(H,16,18,19)

InChI Key

CNDADSJHWDNNRP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC

Origin of Product

United States

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